Tetradecyltrimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Properties

TTAC exhibits antimicrobial activity against various bacteria. Studies have investigated its effectiveness against some gram-positive and gram-negative bacteria strains. The mechanism of action involves TTAC disrupting the bacterial cell membrane, leading to cell death []. Research on TTAC's antibacterial properties is ongoing to explore its potential applications in disinfection and development of novel antimicrobial agents.

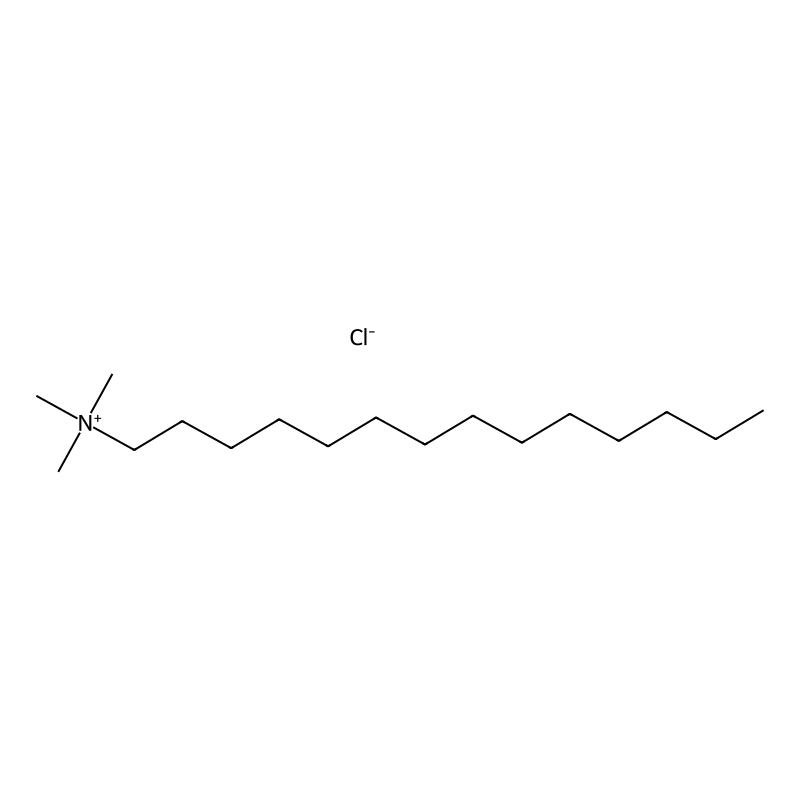

Tetradecyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₇H₃₈N·Cl. It is characterized by a long hydrophobic tetradecyl chain (14 carbon atoms) attached to a positively charged trimethylammonium group. This structure gives it surfactant properties, making it effective in various applications, particularly in the fields of biochemistry and material science. Tetradecyltrimethylammonium chloride is typically found as a white or off-white powder and is soluble in water, forming micelles at higher concentrations, which can be critical for its functionality in different environments .

- Formation Reaction: It can be synthesized through the reaction of trimethylamine and tetradecyl bromide under basic conditions, leading to the formation of tetradecyltrimethylammonium chloride and potassium bromide as a byproduct .

- Degradation: Under certain conditions, such as exposure to strong acids or bases, tetradecyltrimethylammonium chloride can hydrolyze, releasing the tetradecyl group and trimethylamine.

- Interaction with Anionic Surfactants: It can form mixed micelles when combined with other surfactants, which can alter its surface activity and stability .

Tetradecyltrimethylammonium chloride exhibits notable biological activity that has been studied for its potential toxic effects. Research indicates that it may cause reproductive toxicity in certain organisms, highlighting the importance of understanding its safety profile when used in biological applications . Furthermore, like many quaternary ammonium compounds, it can have antimicrobial properties, making it useful in disinfectants and antiseptics.

The synthesis of tetradecyltrimethylammonium chloride typically involves:

- Quaternization Reaction: The primary method involves reacting tetradecyl bromide with trimethylamine. This reaction is usually performed under basic conditions to facilitate the nucleophilic attack by trimethylamine on the carbon atom of the tetradecyl bromide.

- Purification: Following synthesis, the product is purified through recrystallization or extraction methods to remove unreacted starting materials and byproducts.

Alternative methods may include the use of different halides (such as iodides) or variations in reaction conditions to optimize yield and purity.

Tetradecyltrimethylammonium chloride has diverse applications across various industries:

- Surfactant: Used in detergents and cleaning products due to its ability to reduce surface tension and enhance solubility.

- Antimicrobial Agent: Employed in disinfectants for its effectiveness against bacteria and viruses.

- Emulsifying Agent: Utilized in cosmetic formulations to stabilize emulsions.

- Biological Research: Involved in studies related to cell membrane interactions and drug delivery systems.

Studies on tetradecyltrimethylammonium chloride often focus on its interactions with other compounds:

- Mixed Micelle Formation: Research has shown that it can form mixed micelles with other surfactants, such as benzyldimethylhexadecylammonium chloride. These interactions can influence the stability and efficacy of formulations containing these compounds .

- Cell Membrane Interactions: Investigations into how tetradecyltrimethylammonium chloride interacts with biological membranes provide insights into its potential toxicological effects and mechanisms of action.

Several compounds share structural similarities with tetradecyltrimethylammonium chloride. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Hexadecyltrimethylammonium chloride | C₁₈H₃₉N·Cl | Longer alkyl chain (16 carbons) |

| Octadecyltrimethylammonium chloride | C₂₀H₄₃N·Cl | Even longer alkyl chain (18 carbons) |

| Dodecyltrimethylammonium chloride | C₁₄H₃₁N·Cl | Shorter alkyl chain (12 carbons), less hydrophobic |

| Benzalkonium chloride | Variable (C₁₈H₃₇N) | Mixture of alkyl chains; widely used as a disinfectant |

Tetradecyltrimethylammonium chloride is unique due to its specific chain length which balances hydrophobicity and surfactant properties effectively for various applications. Its intermediate chain length allows for effective micelle formation while maintaining sufficient solubility in water compared to longer-chain counterparts.

Structural and Formulaic Details

Tetradecyltrimethylammonium chloride exhibits the molecular formula C₁₇H₃₈ClN, with a molecular weight of 291.95 g/mol. Its structure comprises:

The hydrophobic tetradecyl chain enables interactions with nonpolar substrates, while the charged ammonium group facilitates solubility in polar environments, making it effective in emulsifying, wetting, and antimicrobial roles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₈ClN | |

| Molecular Weight | 291.95 g/mol | |

| Solubility | Water-soluble; slightly soluble in chloroform, DMSO, methanol | |

| Melting Point | ~250°C (decomposition) |

Classification Within Quaternary Ammonium Compounds

As a single-chain QAC, tetradecyltrimethylammonium chloride differs from multi-chain analogs (e.g., didecyl dimethyl ammonium chloride) in its biocidal efficacy and solubility. It is classified as a fourth-generation QAC, characterized by:

- Linear alkyl chains (no aromatic rings)

- Enhanced tolerance to organic loads and hard water

- Reduced foaming compared to earlier generations.

Nomenclature and Synonymous Designations

Tetradecyltrimethylammonium chloride is referenced under multiple synonyms, reflecting its structural variations and historical naming conventions.

| Synonym | Alternate Designations | CAS Number |

|---|---|---|

| Tetradecyltrimethylammonium chloride | Trimethyltetradecylammonium chloride | 4574-04-3 |

| Myristyltrimethylammonium chloride | N,N,N-Trimethyl-1-tetradecanaminium chloride | 4574-04-3 |

| TTAC (Tetradecyltrimethylammonium chloride) | MTAC (Myristyltrimethylammonium chloride) | 4574-04-3 |

| N-Tetradecyltrimethylammonium chloride | Trimethyl-n-tetradecylammonium chloride | 4574-04-3 |

Additional identifiers include EINECS 224-958-6 and UNII RMV7NJU3FX.

Historical Development and Industrial Significance

Synthetic Origins: The Menshutkin Reaction

The synthesis of tetradecyltrimethylammonium chloride relies on the Menshutkin reaction, discovered in 1890 by Russian chemist Nikolai Menshutkin. This reaction involves the alkylation of tertiary amines with alkyl halides to form quaternary ammonium salts. For tetradecyltrimethylammonium chloride, tetradecylamine reacts with methyl chloride to yield the quaternary ammonium cation, which is then paired with chloride.

Evolution of Quaternary Ammonium Compounds

The development of QACs has progressed through five generations, with tetradecyltrimethylammonium chloride emerging as a key member of the fourth generation (Table 1).

| Generation | Key Compounds | Features |

|---|---|---|

| 1 | Benzalkonium chloride (ADBAC) | First-generation QACs; benzyl group limits efficacy in hard water/organic loads |

| 4 | Didecyl dimethyl ammonium chloride | Linear alkyl chains; superior tolerance to organic matter and hard water |

| 5 | DDAC + ADBAC mixtures | Broad-spectrum antimicrobial activity; reduced toxicity |

Tetradecyltrimethylammonium chloride’s long-chain structure enhances its ability to disrupt microbial membranes, making it effective against enveloped viruses and bacteria.

Industrial Applications

This compound is utilized in:

- Surfactants: Emulsification in cosmetics, cleaning agents, and food processing.

- Antimicrobials: Disinfectants for healthcare and food industries.

- Phase Transfer Catalysis: Facilitates reactions between immiscible phases in organic synthesis.

Position within Quaternary Ammonium Compounds Taxonomy

Structural Hierarchy

Tetradecyltrimethylammonium chloride occupies a distinct position in QAC taxonomy due to its single-chain structure and linear alkyl group. Unlike benzalkonium chloride (first-generation), which contains aromatic rings, this compound’s hydrophobic chain enhances its stability in high-salt environments and organic-rich substrates.

Comparative Performance

A comparison with other QACs highlights its advantages:

| Compound | Chain Structure | Biocidal Efficacy | Tolerance to Hard Water |

|---|---|---|---|

| Benzalkonium chloride (ADBAC) | Benzyl + C8-C18 | Moderate | Low |

| Didecyl dimethyl ammonium chloride | C10 + C10 | High | High |

| Tetradecyltrimethylammonium chloride | C14 | High | High |

Its C14 chain provides a balance between hydrophobicity and solubility, making it suitable for diverse applications.

Tetradecyltrimethylammonium chloride represents a quaternary ammonium salt characterized by a central nitrogen atom coordinated with four substituents: three methyl groups and one tetradecyl chain [1] [3] [8]. The molecular formula C17H38ClN reflects the ionic nature of this compound, comprising a positively charged tetradecyltrimethylammonium cation and a chloride anion [1] [3] [7]. The quaternary ammonium structure features a tetrahedral geometry around the central nitrogen atom, with the nitrogen carrying a formal positive charge due to its coordination with four carbon atoms [8] [25].

The conformational characteristics of tetradecyltrimethylammonium chloride are dominated by the flexibility of the tetradecyl chain, which contains thirteen rotatable bonds [8]. This extensive conformational freedom allows the molecule to adopt various three-dimensional arrangements, particularly in different solvent environments [9]. The alkyl chain exhibits typical conformational behavior observed in long-chain alkylammonium compounds, including gauche and trans conformations along the carbon backbone [9] [12].

Structural analysis reveals that the compound maintains the characteristic features of quaternary ammonium salts, where the positively charged nitrogen center is balanced by the negatively charged chloride ion [1] [3]. The topological polar surface area ranges from 0-2 Ų, indicating minimal polar surface exposure [8]. The molecular architecture contributes to the amphiphilic nature of the compound, with the quaternary ammonium head group providing hydrophilic character and the tetradecyl chain contributing hydrophobic properties [15].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H38ClN | [1] [3] [7] [8] |

| Molecular Weight | 291.95 g/mol | [1] [3] [7] [8] |

| Rotatable Bond Count | 13 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

| Topological Polar Surface Area | 0-2 Ų | [8] |

Physical State and Characteristic Properties

Tetradecyltrimethylammonium chloride exists as a white to almost white crystalline solid under standard conditions [1] [3] [6]. The compound demonstrates typical ionic solid characteristics, including high thermal stability and distinct melting behavior [1] [3]. The physical form varies from powder to crystalline structure depending on preparation and storage conditions [1] [3] [6].

The hygroscopic nature of tetradecyltrimethylammonium chloride requires careful storage under controlled atmospheric conditions [1] [3] [6]. This property reflects the strong interaction between the ionic compound and atmospheric moisture, leading to water uptake that can affect the physical appearance and handling characteristics [3] [6]. The compound exhibits good chemical stability under normal storage conditions but shows incompatibility with strong oxidizing agents [1] [3] [6].

The melting point of tetradecyltrimethylammonium chloride occurs at approximately 250°C, accompanied by simultaneous decomposition [1] [3] [6]. This thermal behavior is characteristic of quaternary ammonium salts, where the onset of decomposition coincides with the melting transition [15] [24]. The compound maintains structural integrity up to temperatures around 180-200°C, beyond which thermal degradation becomes significant [22] [24].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] [3] |

| Color | White to Almost white | [1] [3] [6] |

| Form | Powder to crystalline | [1] [3] [6] |

| Hygroscopicity | Hygroscopic | [1] [3] [6] |

| Stability | Stable, incompatible with strong oxidizing agents | [1] [3] [6] |

| Combustibility | Combustible | [1] [3] [6] |

Spectroscopic Profile and Structural Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for tetradecyltrimethylammonium chloride through characteristic signal patterns [4] [13] [18]. Proton nuclear magnetic resonance spectroscopy reveals distinctive signals for the N-methyl protons appearing in the range of 3.1-3.3 ppm, while the tetradecyl chain protons exhibit typical alkyl chain patterns throughout the aliphatic region [4] [13] [18]. The integration ratios confirm the presence of nine methyl protons attached to nitrogen and twenty-nine protons comprising the tetradecyl chain [13].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic resonances for the N-methyl carbons at approximately 53-55 ppm, with the tetradecyl chain carbons distributed throughout the aliphatic carbon region [4] [13] [18]. The quaternary ammonium carbon directly bonded to nitrogen exhibits distinctive chemical shift characteristics that confirm the structural assignment [18]. The spectroscopic data supports the molecular connectivity and functional group identification essential for structural verification [13] [18].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within tetradecyltrimethylammonium chloride [4] [20]. The spectrum exhibits strong C-H stretching vibrations in the range of 2800-3000 cm⁻¹, corresponding to both methyl and methylene groups [4] [20]. C-N stretching vibrations appear in the 1000-1200 cm⁻¹ region, providing evidence for the quaternary ammonium structure [4] [20].

Mass spectrometry analysis of tetradecyltrimethylammonium chloride generates a molecular ion peak at m/z 256, corresponding to the tetradecyltrimethylammonium cation after loss of the chloride anion [4]. This fragmentation pattern is consistent with the ionic nature of the compound and provides molecular weight confirmation [4]. The spectroscopic profile collectively confirms the structural integrity and purity of the compound [4] [13].

| Spectroscopic Method | Key Features | Analytical Applications | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | N-methyl protons (δ ~3.1-3.3 ppm), tetradecyl chain protons | Quaternary ammonium structure confirmation | [4] [13] [18] |

| ¹³C NMR Spectroscopy | N-methyl carbons (δ ~53-55 ppm), tetradecyl chain carbons | Carbon skeleton verification | [4] [13] [18] |

| IR Spectroscopy | C-H stretching (2800-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹) | Functional group identification | [4] [20] |

| Mass Spectrometry | Molecular ion peak at m/z 256 [M-Cl]⁺ | Molecular weight determination | [4] |

Solubility Characteristics and Solvent Interactions

Tetradecyltrimethylammonium chloride demonstrates high solubility in water due to its ionic nature and the hydrophilic quaternary ammonium head group [1] [3] [5] [6] [16]. The compound readily dissolves in aqueous systems, forming clear solutions that exhibit typical ionic behavior including electrical conductivity [15]. The water solubility is attributed to the strong ion-dipole interactions between the ionic compound and water molecules, as well as the hydration of both the cationic and anionic components [5] [15].

The solubility profile in organic solvents varies significantly depending on solvent polarity and hydrogen bonding capability [1] [3] [5] [6]. Methanol and ethanol provide moderate to slight solubility due to their polar protic nature and ability to solvate ionic species through hydrogen bonding interactions [1] [3] [6] [16]. The decreased solubility in ethanol compared to methanol reflects the reduced polarity associated with the longer alkyl chain in ethanol [16].

Chloroform and dimethyl sulfoxide exhibit limited solvating ability for tetradecyltrimethylammonium chloride, resulting in only slight solubility [1] [3] [5] [6]. The weakly polar nature of chloroform restricts its interaction with the ionic compound, while dimethyl sulfoxide, despite being a polar aprotic solvent, shows limited effectiveness in dissolving the quaternary ammonium salt [5] [6]. Non-polar solvents such as hexane demonstrate complete incompatibility with the ionic structure, resulting in negligible solubility [5].

The solubility characteristics reflect the amphiphilic nature of tetradecyltrimethylammonium chloride, where the hydrophilic head group dominates the solvation behavior in polar solvents [12] [15]. The tetradecyl chain contributes to the overall solubility profile by providing hydrophobic character that can influence solvent interactions [12]. The compound maintains solubility in buffered aqueous systems such as phosphate-buffered saline, indicating compatibility with physiological conditions [16].

| Solvent | Solubility | Factors Affecting Solubility | Reference |

|---|---|---|---|

| Water | Highly soluble | Ionic nature, hydrophilic quaternary ammonium head group | [1] [3] [5] [6] [16] |

| Methanol | Slightly soluble | Polar protic solvent, hydrogen bonding capability | [1] [3] [6] |

| Ethanol | Moderately soluble | Polar protic solvent, decreased polarity compared to methanol | [16] |

| Chloroform | Slightly soluble | Weakly polar solvent, limited interaction with ionic species | [1] [3] [5] [6] |

| Dimethyl sulfoxide | Slightly soluble | Polar aprotic solvent, limited ionic solvation | [1] [3] [6] |

| Phosphate-buffered saline | Soluble | Buffered aqueous environment, physiological conditions | [16] |

Thermal Stability and Decomposition Pathways

Tetradecyltrimethylammonium chloride exhibits thermal stability up to approximately 180-200°C, beyond which significant decomposition processes begin to occur [22] [24]. The compound undergoes thermal decomposition at approximately 250°C, coinciding with its melting point [1] [3] [6]. This thermal behavior is characteristic of quaternary ammonium salts, where the ionic structure remains intact until elevated temperatures initiate degradation pathways [15] [24].

The primary decomposition pathway involves Hoffman elimination, a characteristic reaction of quaternary ammonium compounds that results in the loss of trimethylamine [11] [24]. This elimination reaction produces an alkene product through the removal of a proton from the β-carbon of the tetradecyl chain, accompanied by the departure of trimethylamine as a leaving group [11]. The Hoffman elimination represents the predominant thermal degradation mechanism for long-chain quaternary ammonium salts [24].

Alternative decomposition pathways may include direct nucleophilic substitution reactions at elevated temperatures, leading to the formation of various degradation products [11] [24]. The thermal decomposition behavior is influenced by the presence of atmospheric oxygen, which can promote additional oxidative degradation processes [24]. The compound demonstrates stability under inert atmospheric conditions, suggesting that oxidative processes contribute to thermal degradation [1] [3] [6].

The thermal properties of tetradecyltrimethylammonium chloride are comparable to other quaternary ammonium chlorides, with decomposition temperatures typically occurring in the range of 180-250°C [22] [24]. Heat capacity values for similar quaternary ammonium compounds range from 1800-2000 J·kg⁻¹·K⁻¹ in the solid state, though specific values for tetradecyltrimethylammonium chloride have not been definitively established [22]. Thermal conductivity values for related compounds fall within the range of 0.3-0.5 W·m⁻¹·K⁻¹ [22].

| Thermal Property | Value/Description | Reference |

|---|---|---|

| Thermal Stability Range | Stable up to 180-200°C | [22] [24] |

| Decomposition Temperature | ~250°C | [1] [3] [6] |

| Melting Point | ~250°C (with decomposition) | [1] [3] [6] |

| Primary Decomposition Pathway | Hoffman elimination (trimethylamine loss) | [11] [24] |

| Phase Transitions | Solid to decomposition (no liquid phase) | [1] [3] [6] [15] |

| Heat Capacity (estimated) | ~1800-2000 J·kg⁻¹·K⁻¹ (solid state) | [22] |

| Thermal Conductivity (estimated) | ~0.3-0.5 W·m⁻¹·K⁻¹ | [22] |

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 78 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 47 of 78 companies with hazard statement code(s):;

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE